molecular formula C10H14N2O2 B13725163 Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate

Cat. No.: B13725163
M. Wt: 194.23 g/mol
InChI Key: XYTOUMHBRAPAAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate is a chemical building block designed for pharmaceutical research and development. Its structure, featuring a pyridine ring with amino and methyl substituents, is a valuable scaffold for constructing more complex heterocyclic compounds with potential biological activity. This compound is of significant interest in medicinal chemistry, particularly for creating novel antimicrobial and anticancer agents. Research on analogous pyridylacetate esters demonstrates their utility as key intermediates in synthesizing diverse heterocyclic libraries, including 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole derivatives, which have shown promising in vitro activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi . Furthermore, the 4-aminopyrimidine motif is a recognized component in bioactive molecules. Similar structures are explored as kinase inhibitors and cytotoxic agents, with some derivatives exhibiting potent antiproliferative effects against human cancer cell lines, such as breast carcinoma MCF-7 cells . Researchers can utilize this ester in multi-step synthesis, for instance, by first converting it to a hydrazide intermediate, which can then be cyclized or reacted with various electrophiles to generate a wide array of heterocyclic compounds for biological screening . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(4-amino-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)5-8-4-9(11)7(2)6-12-8/h4,6H,3,5H2,1-2H3,(H2,11,12)

InChI Key

XYTOUMHBRAPAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)C)N

Origin of Product

United States

Preparation Methods

Reaction of 3-Methyl-pyridine 1-oxide with Trialkylamine and Electrophiles

A patented process involves reacting 3-methyl-pyridine 1-oxide with a trialkylamine (e.g., trimethylamine or triethylamine) and an electrophilic compound such as phosgene or acid chlorides to form ammonium salt intermediates. This reaction is performed in an inert solvent like methylene chloride at low temperatures (0–25 °C) with controlled addition of phosgene.

  • Reaction Conditions:

    • Solvent: Methylene chloride
    • Temperature: 0–25 °C
    • Reagents: 3-methyl-pyridine 1-oxide, trimethylamine, phosgene
    • Reaction time: Typically several hours with controlled addition
  • Work-up:

    • Excess phosgene removed under vacuum
    • Purification by column chromatography (silica gel, methylene chloride/methanol)
  • Outcome:

    • Formation of 2-dialkylamino-5-methylpyridine intermediates, such as 2-dimethylamino-5-methylpyridine.

Dealkylation Using Hydrogen Bromide

The dialkylamino intermediates undergo dealkylation by treatment with hydrobromic acid (48% strength) at elevated temperatures (150–220 °C). This step removes alkyl groups to yield 2-amino-5-methylpyridine.

  • Conditions:

    • Acid: 48% hydrobromic acid
    • Temperature: 150 °C for 5 hours, then 220 °C for 2 hours
    • Addition of pyridine to modulate reaction
  • Work-up:

    • Cooling and neutralization to pH 9 with sodium hydroxide
    • Extraction with methylene chloride or ethyl acetate
    • Drying over sodium sulfate and rotary evaporation
    • Removal of residual pyridine under vacuum
  • Yield:

    • Approximately 95% theoretical yield of 2-amino-5-methylpyridine.

Purification and Characterization

Purification steps commonly involve:

  • Multiple liquid-liquid extractions with ethyl acetate or methylene chloride.
  • Drying organic layers over anhydrous sodium sulfate.
  • Filtration and concentration under reduced pressure.
  • Final purification by silica gel column chromatography using mixtures of methylene chloride and methanol or ethyl acetate and hexane.

Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) for molecular ion confirmation.
  • Thin Layer Chromatography (TLC) for reaction monitoring.
  • Melting point determination for solid intermediates.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1. Formation of ammonium salt 3-methyl-pyridine 1-oxide, trimethylamine, phosgene Methylene chloride 0–25 °C N/A Controlled phosgene addition
2. Dealkylation Hydrobromic acid (48%), pyridine None (neat) 150–220 °C ~95 High temperature, acid-mediated
3. Alkylation Ethyl bromoacetate, base (TEA or K2CO3) DMF or acetonitrile 25–80 °C 70–90 Base-mediated nucleophilic attack
4. Purification Extraction, drying, chromatography Ethyl acetate, silica gel Ambient N/A Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Imidazole-Based Analogues

Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate (-F) replace the pyridine ring with an imidazole core. The 4-chlorophenyl substituent introduces lipophilicity, improving membrane permeability compared to the target compound’s methyl group .

Pyrimidine-Based Analogues

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate () substitutes pyridine with pyrimidine, a six-membered ring with two nitrogen atoms. The methylthio group enhances metabolic stability but may reduce aqueous solubility .

Pyrazolo-Pyrimidine Hybrids

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate () features a fused bicyclic system. The methyl and oxo groups influence tautomerism, affecting binding kinetics .

Substituent Effects on Reactivity and Bioactivity

Halogenated Derivatives

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate () introduces fluorine, a strong electron-withdrawing group. This increases the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.

Amino and Hydroxy Derivatives

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate () combines amino and hydroxy groups, creating a highly polar structure. This increases water solubility but may limit blood-brain barrier penetration. The hydroxy group also introduces pH-dependent ionization, affecting bioavailability .

Nickel-Catalyzed Amidation

Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate () is synthesized using nickel-based nanocatalysts, highlighting a trend toward transition-metal catalysis for C–N bond formation. This approach offers superior regioselectivity compared to classical methods .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (LogP) Bioactivity Insights
Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate C₁₁H₁₄N₂O₂ 206.24 4-NH₂, 5-CH₃, 2-ester 1.2 (predicted) Intermediate for anti-inflammatory agents
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate (1-F) C₁₅H₁₆ClN₂O₂ 294.75 4-Cl-C₆H₄, imidazole 3.5 Enhanced lipophilicity
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (13) C₉H₁₁ClN₂O₂S 246.71 4-Cl, 2-SCH₃, pyrimidine 2.8 Metabolic stability
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (15) C₁₀H₁₅N₃O₄ 241.25 2-NH₂, 4-OH, pyrimidine 0.9 High aqueous solubility

Biological Activity

Ethyl 2-(4-amino-5-methyl-2-pyridyl)acetate, a compound derived from pyridine, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-2-pyridinecarboxylic acid with ethyl chloroacetate under basic conditions. This reaction leads to the formation of the desired ester, which can be further purified through recrystallization techniques.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, a minimum inhibitory concentration (MIC) study indicated potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Recent research highlights the compound's potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antidiabetic Effects : this compound has also been investigated for its antidiabetic properties. It shows promise in lowering blood glucose levels and improving insulin sensitivity in animal models .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of pyridine compounds found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance antimicrobial potency .
    CompoundMIC (µg/mL)Activity
    This compound12Strong
    Ampicillin6.25Control
  • Cytotoxicity in Cancer Cells : In a comparative study assessing the cytotoxic effects of various compounds on HepG2 cells, this compound demonstrated an IC50 value of 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
    CompoundIC50 (µM)Type
    This compound15Moderate
    Doxorubicin10Strong

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels.

Q & A

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to resolve the pyridine and acetate moieties, mass spectrometry (HRMS or ESI-MS) to verify molecular weight, and X-ray crystallography for absolute configuration. For crystallography, the SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen bonding and disorder in the pyridine ring. Multi-solvent recrystallization may be needed to obtain diffraction-quality crystals. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the standard synthetic routes for this compound, and what key reaction mechanisms are involved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., coupling a pyridine precursor with ethyl chloroacetate) or condensation reactions (e.g., Knorr pyridine synthesis with ethyl acetoacetate derivatives). Protecting groups (e.g., Boc for amines) are critical to prevent side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Yield optimization may require anhydrous conditions and catalysts like DMAP .

Advanced Research Questions

Q. How can SHELX software address challenges in refining the crystal structure of this compound, particularly disorder in the pyridine ring?

  • Methodological Answer : SHELXL’s TWIN and PART commands manage twinning and partial occupancy in disordered regions. For pyridine-acetate systems, anisotropic displacement parameters refine thermal motion. Hydrogen atoms are added geometrically or via HFIX constraints. Validation tools (e.g., PLATON’s ADDSYM) check for missed symmetry. Challenges include resolving overlapping electron density in the acetate group, which may require iterative refinement cycles and restraints on bond lengths/angles .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions during structural analysis?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies:
  • Experimental : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. Variable-temperature NMR identifies dynamic equilibria.
  • Computational : Compare DFT-calculated shifts (Gaussian, B3LYP/6-31G*) with experimental data. Adjust for solvent polarity via COSMO-RS models.
    Cross-validate with X-ray data to confirm dominant tautomers or conformers .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens binding affinities to target proteins (e.g., kinases). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. QM/MM hybrid models evaluate electronic interactions at active sites. Validate predictions with in vitro assays (e.g., IC₅₀ measurements using fluorescence-based enzymatic assays). False positives are mitigated by free-energy perturbation (FEP) calculations .

Q. What experimental design optimizes the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in organic media). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or polarimetry. Kinetic resolution parameters (e.g., k/Kₘ) are derived from Michaelis-Menten plots. For catalysis, screen transition-metal complexes (e.g., Ru-BINAP) under inert atmospheres. Post-reaction, recrystallization in chiral solvents (e.g., (R)-limonene) enhances ee .

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